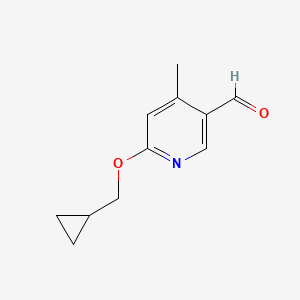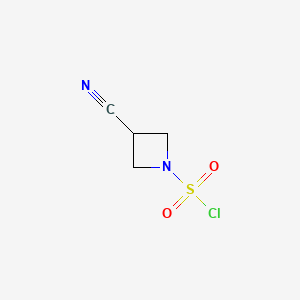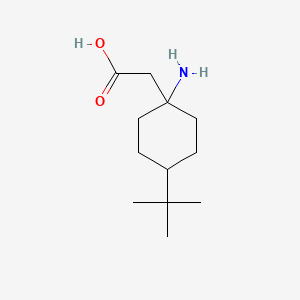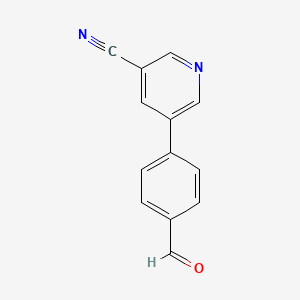
5-(4-Formylphenyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Formylphenyl)nicotinonitrile is a chemical compound with the CAS Number: 1255574-49-2. It has a molecular weight of 208.22 and its molecular formula is C13H8N2O . The compound is also known by its IUPAC name, 5-(4-formylphenyl)nicotinonitrile .
Synthesis Analysis
The synthesis of nicotinonitrile derivatives has been a subject of research due to their biological and medicinal properties . For instance, a study describes the synthesis of a new series of nicotinonitrile and furo[2,3-b]pyridine heterocycles bearing a thiophene substituent . The nicotinonitrile derivatives were prepared from the corresponding 3-cyano-(2H)-pyridones in excellent yields .Molecular Structure Analysis
The InChI code for 5-(4-Formylphenyl)nicotinonitrile is 1S/C13H8N2O/c14-6-11-5-13(8-15-7-11)12-3-1-10(9-16)2-4-12/h1-5,7-9H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-(4-Formylphenyl)nicotinonitrile has a molecular weight of 208.22 .Aplicaciones Científicas De Investigación
Antiprotozoal Activity
A study by (Ismail et al., 2003) explores the synthesis of a compound from 6-[5-(4-cyanophenyl)furan-2-yl]nicotinonitrile, which demonstrates significant antiprotozoal activity. This compound shows potential as a treatment against Trypanosoma b.rhodesiense and P. falciparum.
Structural and Molecular Studies
Research on nicotinonitrile derivatives, including those structurally similar to 5-(4-Formylphenyl)nicotinonitrile, has been conducted to understand their molecular structures. Studies by (Chantrapromma et al., 2009) and (Chantrapromma et al., 2009) detail the non-planar structure of these molecules and their intramolecular interactions.
Synthesis of Substituted Nicotinonitriles
A publication by (Hakobyan et al., 2020) outlines a process for synthesizing 4-(thiophen-2-yl)-substituted nicotinonitriles, contributing to the development of new chemical compounds with potential applications in various fields.
Primitive Earth Synthesis
Research by (Friedmann et al., 1971) investigates the synthesis of nicotinonitrile derivatives under primitive Earth conditions, providing insights into prebiotic chemistry and the origins of life.
SIRT1 Inhibitors
A study by (Challa et al., 2021) demonstrates the use of 2-amino nicotinonitrile derivatives as potential inhibitors of SIRT1, an enzyme involved in cellular regulation, highlighting their potential therapeutic applications.
Corrosion Inhibition
Research by (Singh et al., 2016) investigates the effectiveness of nicotinonitriles as corrosion inhibitors for mild steel, showcasing their potential in industrial applications.
Antimicrobial and Cytotoxic Activities
A study by (Desai et al., 2014) focuses on the synthesis of benzimidazole derivatives bearing cyanopyridine motifs, exhibiting significant antimicrobial and cytotoxic activities, suggesting potential medical applications.
Propiedades
IUPAC Name |
5-(4-formylphenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c14-6-11-5-13(8-15-7-11)12-3-1-10(9-16)2-4-12/h1-5,7-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRZLMIBTWWUGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CN=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682158 |
Source


|
| Record name | 5-(4-Formylphenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Formylphenyl)nicotinonitrile | |
CAS RN |
1255574-49-2 |
Source


|
| Record name | 3-Pyridinecarbonitrile, 5-(4-formylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Formylphenyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

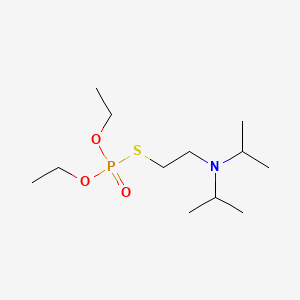

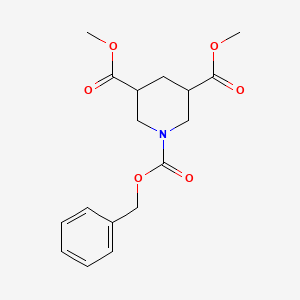
![tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B594848.png)
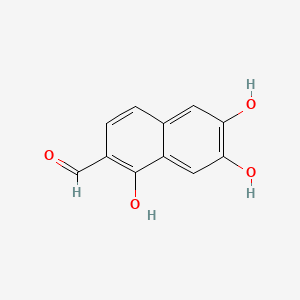
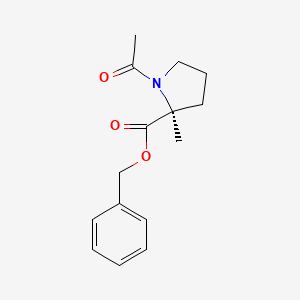
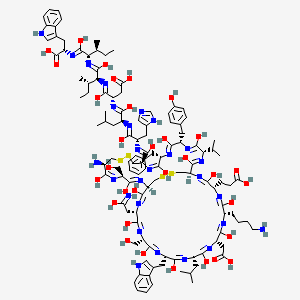
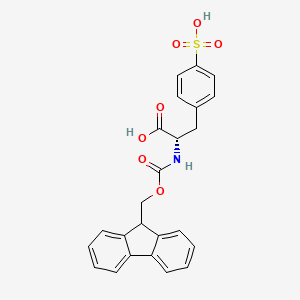
![3-Benzyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B594855.png)

![Methyl 5-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B594857.png)
